3-(4-Bromophenyl)propanal

概述

描述

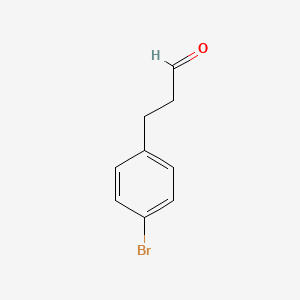

3-(4-Bromophenyl)propanal is an organic compound with the molecular formula C9H9BrO. It is a colorless to yellow liquid that is used in various chemical reactions and research applications. The compound is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a propanal group.

准备方法

Synthetic Routes and Reaction Conditions

3-(4-Bromophenyl)propanal can be synthesized through several methods. One common method involves the reaction of 4-bromobenzaldehyde with propanal in the presence of a catalyst. Another method includes the oxidation of 3-(4-bromophenyl)propanol using Dess-Martin periodinane as the oxidizing agent .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale oxidation reactions. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product.

化学反应分析

Types of Reactions

3-(4-Bromophenyl)propanal undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form 3-(4-bromophenyl)propanoic acid.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol group, forming 3-(4-bromophenyl)propanol.

Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Dess-Martin periodinane is commonly used as an oxidizing agent.

Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

Oxidation: 3-(4-Bromophenyl)propanoic acid

Reduction: 3-(4-Bromophenyl)propanol

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

Synthesis and Derivative Formation

One of the primary applications of 3-(4-Bromophenyl)propanal is in the synthesis of various organic compounds. It serves as a versatile intermediate in the preparation of:

- Pharmaceuticals : The compound can be transformed into biologically active molecules, including potential anti-cancer agents and anti-inflammatory drugs.

- Functionalized Aromatic Compounds : Its bromine substituent allows for further functionalization, making it a valuable building block in organic synthesis.

Table 1: Synthesis Pathways Involving this compound

| Reaction Type | Product Example | Reference |

|---|---|---|

| Reduction | 3-(4-Bromophenyl)propan-1-ol | |

| Grignard Reactions | Various aryl derivatives | |

| Aldol Condensation | β-hydroxy aldehydes |

Research indicates that compounds derived from this compound exhibit various biological activities. Notably, derivatives have shown promise in:

- Antimicrobial Activity : Certain derivatives demonstrate effectiveness against a range of bacterial strains.

- Anti-inflammatory Effects : Research has indicated potential applications in treating inflammatory conditions due to their ability to inhibit specific pathways involved in inflammation.

Case Study: Antimicrobial Properties

A study explored the antimicrobial efficacy of several derivatives synthesized from this compound. The results indicated that specific modifications enhanced activity against Gram-positive and Gram-negative bacteria, suggesting potential for development into new antimicrobial agents.

Analytical Applications

This compound is also utilized in analytical chemistry. It serves as a standard for:

- Chromatographic Techniques : Used in gas chromatography (GC) for method validation and calibration.

- Spectroscopic Studies : Its unique spectral properties allow it to be used as a reference compound in NMR and IR spectroscopy.

Table 2: Analytical Uses of this compound

作用机制

The mechanism of action of 3-(4-Bromophenyl)propanal involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function. The bromine atom can also participate in halogen bonding, influencing the compound’s reactivity and interactions.

相似化合物的比较

Similar Compounds

- 3-(4-Chlorophenyl)propanal

- 3-(4-Fluorophenyl)propanal

- 3-(4-Iodophenyl)propanal

Uniqueness

3-(4-Bromophenyl)propanal is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications in synthesis and research.

生物活性

3-(4-Bromophenyl)propanal, also known by its CAS number 80793-25-5, is a compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure features a brominated phenyl group attached to a propanal moiety, which may influence its reactivity and biological interactions. The presence of the bromine atom can enhance lipophilicity and alter the compound's interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Effects : Some studies have suggested that compounds with similar structures possess antimicrobial properties. The bromine substitution may enhance these effects by increasing electron-withdrawing capabilities, thereby affecting microbial cell membranes.

- Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways. Enzyme inhibition can lead to significant physiological effects, potentially serving as a therapeutic target.

Case Studies and Experimental Data

- Antimicrobial Activity : A study examined the antimicrobial activity of various brominated phenyl compounds, including this compound. Results indicated that the compound showed moderate activity against certain bacterial strains, suggesting its potential as a lead compound for antibiotic development.

- Enzyme Interaction : Research focused on the interaction of this compound with phenylalanine ammonia-lyase (PAL), an enzyme crucial for phenylpropanoid metabolism in plants. The compound's structural features may influence its binding affinity and efficacy as an inhibitor. The study provided kinetic data showing that substitutions on the phenyl ring could alter enzyme activity significantly.

Table of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Moderate activity against bacteria | |

| Enzyme Inhibition | Inhibition of PAL | |

| Cytotoxicity | Potential effects on cancer cells |

The biological activity of this compound can be attributed to several mechanisms:

- Lipophilicity : The bromine atom increases hydrophobic interactions, facilitating membrane penetration and interaction with lipid bilayers.

- Enzyme Binding : The compound may bind to active sites of enzymes through non-covalent interactions (e.g., hydrogen bonding, van der Waals forces), altering their function.

- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress in cells, leading to apoptosis in cancerous cells.

常见问题

Q. What are the common synthetic routes for preparing 3-(4-Bromophenyl)propanal, and what analytical techniques validate its purity and structure?

Basic

this compound is typically synthesized via oxidation of 3-(4-Bromophenyl)propanol using reagents like pyridinium chlorochromate (PCC) or via Friedel-Crafts acylation followed by reduction. For example, propionic acid derivatives (e.g., 3-(4-Bromophenyl)propionic acid, ) may serve as intermediates, which can be reduced to the corresponding alcohol and then oxidized to the aldehyde. Purity is confirmed using HPLC or GC-MS, while structural validation employs -NMR (aldehyde proton at ~9.5 ppm), -NMR (carbonyl carbon at ~195 ppm), and FTIR (C=O stretch at ~1720 cm) .

Q. How does the electron-withdrawing bromo substituent influence the reactivity of this compound in nucleophilic additions compared to non-halogenated analogs?

Advanced

The bromine atom on the phenyl ring exerts a strong electron-withdrawing effect via inductive withdrawal, polarizing the aldehyde group and enhancing its electrophilicity. This increases reactivity toward nucleophiles like Grignard reagents or hydrazines compared to non-halogenated analogs (e.g., 3-phenylpropanal). Computational studies (e.g., DFT calculations) reveal reduced electron density at the carbonyl carbon, corroborating experimental observations of faster reaction kinetics in Knoevenagel condensations or imine formations .

Q. What spectroscopic methods are most effective for characterizing this compound, and what key features distinguish it from similar aldehydes?

Basic

Key techniques include:

- -NMR : Distinct aldehyde proton resonance (~9.5 ppm, singlet) and aromatic protons (doublets at ~7.3–7.8 ppm for the bromophenyl group).

- -NMR : Carbonyl carbon at ~195 ppm and aromatic carbons showing deshielding due to bromine.

- MS : Molecular ion peak at m/z 212–214 (Br isotopic pattern).

- FTIR : Strong C=O stretch (~1720 cm) and C-Br vibration (~600 cm). Differentiation from analogs like 3-(4-Methoxyphenyl)propanal ( ) is achieved via bromine-specific spectral signatures .

Q. In cross-coupling reactions, how does this compound serve as a precursor for complex frameworks, and what catalytic systems optimize these transformations?

Advanced

The bromophenyl group enables Suzuki-Miyaura or Ullmann couplings to introduce aryl/heteroaryl groups. For example, palladium-catalyzed coupling with boronic acids generates biaryl aldehydes. Optimized conditions use Pd(PPh) or PdCl(dppf) in toluene/ethanol at 80–100°C, with KCO as base. The aldehyde group remains intact under these conditions, allowing post-functionalization (e.g., reductive amination) .

Q. What stability challenges arise during storage of this compound, and what protocols mitigate degradation?

Basic

The compound is prone to oxidation and polymerization due to the reactive aldehyde group. Recommended storage includes:

- Temperature : –20°C under inert atmosphere (argon/nitrogen).

- Stabilizers : Addition of 0.05–0.1% hydroquinone or BHT to inhibit radical-mediated oxidation.

- Container : Amber glass vials to prevent light-induced degradation. Stability studies (TGA/DSC) indicate decomposition onset at ~150°C .

Q. How do computational models predict the photochemical behavior of this compound, and what experimental validations exist?

Advanced

TD-DFT calculations predict strong UV absorption at ~280 nm (π→π* transition of the bromophenyl group) and n→π* transitions at ~340 nm. These align with experimental UV-Vis spectra. Photodegradation pathways involve C-Br bond cleavage under UV light, generating phenyl radicals, which are trapped using EPR spin probes like DMPO. Such studies inform applications in photocatalysis or material science .

Q. What role does this compound play in studying enzyme inhibition, and what assay methodologies are employed?

Advanced

The compound is used to probe aldehyde dehydrogenase (ALDH) isoforms. Competitive inhibition assays measure IC values via NADH fluorescence decay in the presence of the aldehyde substrate. Crystallographic studies (e.g., X-ray diffraction, ) reveal binding modes in enzyme active sites, guiding structure-activity relationship (SAR) studies for drug discovery .

Q. How do synthetic byproducts or isomers of this compound arise, and what chromatographic strategies resolve them?

Advanced

Common byproducts include α,β-unsaturated aldehydes (via aldol condensation) and brominated side products. Reverse-phase HPLC (C18 column, acetonitrile/water gradient) or chiral GC (β-cyclodextrin phase) resolves enantiomers or regioisomers. MS/MS fragmentation patterns distinguish isomers, such as 3-(3-Bromophenyl)propanal (m/z 212 vs. 214 for /) .

Q. What are the environmental fate and degradation pathways of this compound in aqueous systems?

Advanced

Hydrolysis studies at varying pH show rapid degradation under alkaline conditions (t < 1 hr at pH 10) via nucleophilic attack on the aldehyde. Photocatalytic degradation using TiO nanoparticles yields 4-bromobenzoic acid as a major metabolite (HPLC-UV analysis). Ecotoxicity assays (e.g., Daphnia magna LC) inform risk assessments .

Q. How is this compound utilized in asymmetric catalysis, and what chiral ligands enhance enantioselectivity?

Advanced

In asymmetric aldol reactions, Evans oxazaborolidine catalysts induce high enantiomeric excess (ee >90%) by coordinating the aldehyde. Chiral phosphoramidite ligands (e.g., BINAP derivatives) in Pd-catalyzed allylic alkylations also achieve ee >85%. Stereochemical outcomes are rationalized using nonlinear effect studies and transition-state modeling .

属性

IUPAC Name |

3-(4-bromophenyl)propanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO/c10-9-5-3-8(4-6-9)2-1-7-11/h3-7H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXZJWVPNFPPSEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90467249 | |

| Record name | 3-(4-bromophenyl)propanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90467249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80793-25-5 | |

| Record name | 3-(4-bromophenyl)propanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90467249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。